molecular formula C27H23ClF4N4O3 B608645 LP533401 hcl CAS No. 1040526-12-2

LP533401 hcl

Cat. No. B608645
M. Wt: 562.94
InChI Key: BHBWZCUMIXCDPM-CHXZROHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LP533401 hcl is an inhibitor of Tryptophan hydroxylase-1 (Tph-1), an isoenzyme of tryptophan hydroxylase and the initial enzyme in gut- and lung-derived serotonin biosynthesis . Tph-1 is mainly expressed in the gut and lung . In rat RBL2H3 cells expressing Tph1, LP533401 (1 μM) completely inhibited serotonin production .


Molecular Structure Analysis

The molecular formula of LP533401 hcl is C27H23ClF4N4O3 . Its molecular weight is 562.94 . The chemical name is (2S)-2-amino-3-(4-(2-imino-6-(2,2,2-trifluoro-1-(3’-fluoro-[1,1’-biphenyl]-4-yl)ethoxy)-2,3-dihydropyrimidin-4-yl)phenyl)propanoic acid hydrochloride .


Chemical Reactions Analysis

LP533401 hcl interacts with residues Tyr235 and Phe241, reducing the activity of recombinant wild-type TPH-1 by 70% .


Physical And Chemical Properties Analysis

LP533401 hcl is a solid substance . It is soluble in DMSO (≥56.3 mg/mL) and EtOH (≥19.4 mg/mL), but insoluble in H2O .

Scientific Research Applications

  • Bone Health and Periodontal Disease :

    • Lima et al. (2016) studied LP533401 in a rat model of periodontal disease, hypothesizing that inhibiting gut serotonin production could modulate the host response in periodontal disease. The study concluded that LP533401 (25 mg/kg/d) for 28 days did not prevent bone loss or modulate the host response in this model (Lima et al., 2016).
  • Chronic Kidney Disease and Bone Health :

    • Pawlak et al. (2018) demonstrated that LP533401 restored bone health in rats with chronic kidney disease (CKD) by decreasing gut-derived serotonin and regulating serum phosphate through the inhibition of phosphate co-transporters in the kidneys. This study suggests that LP533401 could reverse CKD-induced bone loss (Pawlak et al., 2018).
  • Pulmonary Hypertension :

    • Abid et al. (2012) investigated the potential of LP533401 in treating pulmonary hypertension (PH) in mice. The study found that LP533401, which inhibits tryptophan hydroxylase 1 in the gut and lung, decreased serotonin bioavailability and attenuated PH, suggesting a new therapeutic strategy for human PH (Abid et al., 2012).
  • Renal Osteodystrophy :

    • Pawlak et al. (2019) explored the use of LP533401 as a therapeutic option for renal osteodystrophy, examining its effects on renal calcium handling, vitamin D metabolism, and bone health in uremic rats. The study found that LP533401 modulated circulating serotonin and had significant impacts on calcium homeostasis and bone integrity (Pawlak et al., 2019).
  • Osteoporosis Treatment :

    • Crunkhorn (2010) discussed the potential of LP533401 in treating osteoporosis. LP533401, by inhibiting gut-derived serotonin biosynthesis, could increase bone formation and possibly reverse osteoporosis in rodents. This represents a new approach to osteoporosis treatment (Crunkhorn, 2010).

Future Directions

LP533401 hcl has shown potential in medical research. For instance, it has been used in studies related to osteoporosis and pulmonary hypertension . In ovariectomized female mice, LP533401 increased bone mass and bone-formation parameters . In transgenic mice with pulmonary hypertension, LP533401 significantly reduced lung and blood 5-HT levels . These findings suggest potential future applications of LP533401 hcl in treating these conditions.

  • “Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis” by Yadav VK, Balaji S, Suresh PS, et al .
  • “Inhibition of gut- and lung-derived serotonin attenuates pulmonary hypertension in mice” by Abid S, Houssaini A, Chevarin C, et al . These papers provide valuable insights into the potential applications of LP533401 hcl in medical research.

properties

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBWZCUMIXCDPM-CHXZROHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LP533401 hcl

Citations

For This Compound
2
Citations
GMG Lima, BJM Corazza, RM Moraes… - Journal of …, 2016 - Wiley Online Library
Background and Objective LP 533401 is an inhibitor of tryptophan hydroxylase 1, which regulates serotonin production in the gut. Previous work indicates that LP 533401 has an …
Number of citations: 11 onlinelibrary.wiley.com
J Cleminson, JM Hodge, J Pasco… - OSTEOPOROSIS …, 2019 - bhduresearch.com
… In addition, OC precursors were cultured on dentine slices in the presence of TPH1 inhibitor (LP533401-HCL) to assess OC formation and bone resorption. Data were analysed using …
Number of citations: 3 www.bhduresearch.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.